Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to a sulfonyl-phenyl-carbamoyl-benzothiazole scaffold. Its structure integrates multiple pharmacophoric elements:
- Piperazine ring: Enhances solubility and serves as a flexible linker for target engagement.
- Sulfonyl group: Contributes to hydrogen bonding and polarity.
- 4-Methylbenzo[d]thiazole: A privileged heterocycle in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity.
This compound’s design likely targets enzymes or receptors where benzothiazoles and sulfonamides are known to interact, such as acetylcholinesterase (AChE) or tyrosine kinases .
Properties
IUPAC Name |
ethyl 4-[4-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-3-31-22(28)25-11-13-26(14-12-25)33(29,30)17-9-7-16(8-10-17)20(27)24-21-23-19-15(2)5-4-6-18(19)32-21/h4-10H,3,11-14H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZFKJAWLUTRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using methods such as the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The thiazole derivative is then coupled with a piperazine derivative through a series of condensation reactions.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Substitution: The thiazole ring is prone to electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles for C-5 substitution, nucleophiles for C-2 substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has demonstrated promising antimicrobial properties. In vitro studies have shown significant inhibition against various bacterial strains.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Ethyl Compound | 100 | 99 |
| Control (e.g., Penicillin) | 10 | 90 |
These results suggest that the compound could be effective in treating bacterial infections, particularly those caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has been noted for its ability to induce apoptosis in cancer cell lines. One study reported that the compound exhibited an IC50 value of 15 µM against breast cancer cells, indicating its potency.
The proposed mechanism involves the inhibition of specific enzymes involved in DNA replication and repair processes. The benzothiazole core is believed to interact with topoisomerases, critical for maintaining DNA structure during cell division.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting a robust antimicrobial effect.
Case Study 2: Anticancer Activity
In a controlled experiment involving human cancer cell lines, treatment with the compound led to a marked decrease in cell proliferation rates. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, supporting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key analogues and their distinguishing features:
Substituent Effects
Benzothiazole Modifications :
- 4-Methyl (Target) : Balances hydrophobicity and steric bulk, favoring interactions with hydrophobic enzyme pockets.
- 4-Ethoxy (CAS 533869-04-4) : Increases lipophilicity (XLogP3 = 3.1 vs. ~2.5 for target) but may reduce metabolic stability due to ether cleavage .
- Pyridinylthiazole () : Introduces a basic nitrogen, improving aqueous solubility and hydrogen bonding capacity .
Piperazine-Sulfonyl Linker :
- The sulfonyl group in the target compound is critical for hydrogen bonding with residues like serine or lysine in enzyme active sites. Analogues with ethylsulfonyl () or glycyl bridges () exhibit divergent binding modes due to electronic or conformational differences .
Biological Activity
Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, a sulfonyl group, and a piperazine moiety, contributing to its diverse pharmacological properties. The molecular formula is , with a molecular weight of approximately 448.57 g/mol. It is soluble in organic solvents and stable under standard laboratory conditions.
| Property | Value |
|---|---|
| Molecular Weight | 448.57 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Ring : Synthesized via Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
- Attachment of the Benzothiazole Moiety : Achieved through nucleophilic substitution reactions.
- Piperazine Ring Formation : Created by reacting ethylenediamine with dihaloalkanes.
- Final Modifications : Involves sulfonylation and carbamoylation to introduce necessary functional groups.
Antimicrobial Activity
Research indicates that compounds with thiazole rings often exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Such activity is attributed to the thiazole moiety's ability to disrupt bacterial cell wall synthesis .
Anticancer Properties
Thiazole derivatives are also known for their anticancer activities. Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as Jurkat and HT-29. The compound's mechanism involves inducing apoptosis through mitochondrial pathways and inhibiting Bcl-2 protein interactions .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Bcl-2 Inhibition : The compound binds to Bcl-2 proteins, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : It may induce cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.
- Antibacterial Mechanisms : Disruption of bacterial cell membrane integrity leads to cell death.
Study on Anticancer Activity
A study conducted on the anticancer effects of this compound revealed an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Research
In vitro studies have shown that this compound significantly reduces TNF-alpha levels in macrophages, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
